molecular formula C11H8ClNO2S B8691897 3-Amino-5-(3-chlorophenyl)-2-thiophenecarboxylic Acid

3-Amino-5-(3-chlorophenyl)-2-thiophenecarboxylic Acid

Cat. No. B8691897
M. Wt: 253.71 g/mol
InChI Key: BCMFIXZCLJBTAQ-UHFFFAOYSA-N
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Patent
US07358376B2

Procedure details

Methyl 3-amino-5-(3-chlorophenyl)-2-thiophenecarboxylate (1.0 g), 2M sodium hydroxide (2 mL) and methanol (10 mL) were heated at 70° C. for 2 days. The methanol was evaporated off and the residue was acidified with 2M hydrochloric acid. Extraction into ethyl acetate followed by drying (MgSO4) and evaporation of the solvent gave the sub-title acid (0.8 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[CH:8]=2)[S:4][C:3]=1[C:14]([O:16]C)=[O:15].[OH-].[Na+]>CO>[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[CH:8]=2)[S:4][C:3]=1[C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(SC(=C1)C1=CC(=CC=C1)Cl)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated off
EXTRACTION
Type
EXTRACTION
Details
Extraction into ethyl acetate
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC(=C1)C1=CC(=CC=C1)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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